2-Methylisoindolin-5-amine
Overview
Description
2-Methylisoindolin-5-amine is an organic compound with the molecular formula C9H12N2 . It is also known by other names such as 2,3-Dihydro-2-methyl-1H-isoindol-5-amine, 5-Amino-2-methylisoindoline, and (2-Methyl-2,3-dihydro-1H-isoindol-5-yl)amine .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds. Reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia, and other amines are also common. Another approach involves the nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . A direct synthesis of 2,3-dihydro-1H-isoindoles and N-substituted phthalimide in a single step involving short reaction times has also been proposed .Molecular Structure Analysis
The molecular formula of this compound is C9H12N2 . The structure can be represented by the SMILES notation: NC1=CC2=C (C=C1)CN ©C2 .Chemical Reactions Analysis
Amines like this compound show up in the 0.5-5.0 ppm region in 1 H NMR spectra. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm. These hydrogens are deshielded by the electron-withdrawing effects of nitrogen .Physical and Chemical Properties Analysis
The molecular weight of this compound is 148.2 g/mol. The compound is typically stored at room temperature .Scientific Research Applications
Chemical Synthesis and Molecular Interactions :
- 2-Methylisoindolin-5-amine and related compounds are investigated for their chemical synthesis pathways and interactions at the molecular level. For instance, amination processes involving nitroisoquinolines, of which this compound is a derivative, have been explored in detail. These processes are crucial for understanding the regioselectivity of amination controlled by frontal molecular orbital interactions (Woźniak & Nowak, 1994).
Pharmacological Properties and Biological Activities :
- Research into the biological activities of this compound and its derivatives has revealed various pharmacological properties. These studies have contributed to understanding the substrate properties of these compounds for monoamine oxidase B, a flavoenzyme, which is significant in the context of biochemical pharmacology (Wang, Mabic, & Castagnoli, 1998).
Medicinal Chemistry and Drug Design :
- In medicinal chemistry, compounds like this compound are used in the design and synthesis of new drugs. Studies have demonstrated the utility of these compounds in the synthesis of novel drugs with potential antiproliferative activities, highlighting their relevance in cancer research and therapy (Sović et al., 2011).
Catalysis and Synthetic Methodology :
- Catalysis research involving this compound derivatives focuses on developing new synthetic methodologies. This includes the exploration of palladium-catalyzed reactions and copper-catalyzed intramolecular aminations, which are pivotal in organic synthesis for creating complex molecules efficiently (Mancuso et al., 2014).
Neurochemistry and Neurological Disorders :
- This compound has been implicated in neurochemistry, particularly in the study of Parkinson's disease. Its presence in the brain and cerebrospinal fluid of Parkinsonian patients suggests a potential role in the pathology of neurological disorders, offering insights into the biochemical underpinnings of these diseases (Kotake et al., 1995).
Chemical Biology and Bioorganic Chemistry :
- The role of this compound in chemical biology and bioorganic chemistry is significant, particularly in understanding the redox behavior of cyclic amines and their interaction with biological systems. These insights are crucial for developing new bioorganic compounds and understanding their biological implications (Paul, Adili, & Seidel, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Methylisoindolin-5-amine are the ADAMTS-4/5 enzymes . These enzymes play a crucial role in the degradation of cartilage, which is a key factor in the development of osteoarthritis . Additionally, it has been suggested that this compound may interact with the human D2 dopamine receptor .
Mode of Action
This compound inhibits the activity of ADAMTS-4/5 enzymes, thereby reducing cartilage degradation . This could potentially reduce joint pain and restore normal joint function . In the context of the D2 dopamine receptor, the compound may act as a ligand, interacting with the main amino acid residues at its allosteric binding site .
Biochemical Pathways
Given its targets, it’s likely that it impacts pathways related to cartilage metabolism and dopamine signaling .
Pharmacokinetics
One study suggests that a compound with a similar isoindoline amide scaffold exhibited excellent drug-like properties and better pharmacokinetic profiles than a comparable compound .
Result of Action
By inhibiting ADAMTS-4/5, this compound could potentially slow down the progression of osteoarthritis, reduce joint pain, and restore normal joint function . Its interaction with the D2 dopamine receptor suggests potential applications in neurological disorders, although this requires further investigation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methylisoindolin-5-amine are not fully understood due to limited research. It is known that indole derivatives, like this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
The cellular effects of this compound are also not well-studied. Indole derivatives have been shown to have a broad impact on cell function . For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is currently unknown. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that this compound may have similar mechanisms of action.
Metabolic Pathways
The metabolic pathways involving this compound are currently unknown. It is known that drug metabolic reactions are divided into two classes: phase I and phase II metabolic reactions . Future studies should investigate whether this compound is involved in these or other metabolic pathways, and identify any enzymes or cofactors it interacts with.
Properties
IUPAC Name |
2-methyl-1,3-dihydroisoindol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJAXOPOSLBUDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621234 | |
Record name | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158944-67-3 | |
Record name | 2,3-Dihydro-2-methyl-1H-isoindol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158944-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2,3-dihydro-1H-isoindol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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